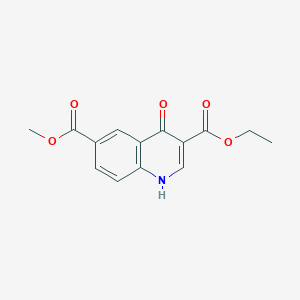![molecular formula C17H17NO3 B5585753 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B5585753.png)
2-[(4-Methylbenzyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C17H17NO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 4-methylbenzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate typically involves the reaction of 2-aminophenyl acetate with 4-methylbenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-[(4-Methylbenzyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: A simpler analog without the carbamoyl group.
4-Methylbenzyl isocyanate: A precursor used in the synthesis of the compound.
Carbamoyl derivatives: Other compounds with carbamoyl groups attached to different aromatic systems.
Uniqueness
2-[(4-Methylbenzyl)carbamoyl]phenyl acetate is unique due to the presence of both the carbamoyl and acetate functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-9-14(10-8-12)11-18-17(20)15-5-3-4-6-16(15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCAWLZSTZZUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-phenyl-1-piperidinyl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5585672.png)
![2-(4-chlorobenzyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5585674.png)
![(1S*,5R*)-6-benzyl-3-(1H-imidazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5585681.png)
![1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5585683.png)
![5-(4-fluorophenyl)-6-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5585688.png)
![propyl 4-{[(3'-fluorobiphenyl-3-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5585691.png)

![(1S*,5R*)-6-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585717.png)
![2-[(3R*,4R*)-4-amino-3-hydroxypiperidin-1-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B5585725.png)
![4-[(isopropylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5585732.png)
![(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B5585752.png)
![4-[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B5585755.png)
![6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole](/img/structure/B5585761.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5585768.png)
